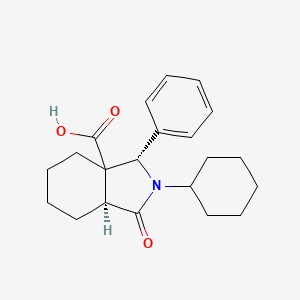

(3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid

Description

(3S,7aS)-2-Cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid is a bicyclic carboxylic acid derivative featuring a hexahydroisoindole core substituted with a cyclohexyl group at position 2, a phenyl group at position 3, and a carboxylic acid moiety at position 3a.

- Bicyclic framework: A fused six-membered ring system with partial unsaturation.

- Functional diversity: Substituents like carboxylic acids, esters, and halogens influence reactivity and applications.

- Synthetic routes: Likely derived from cycloaddition or condensation reactions involving maleic anhydride or similar precursors .

Properties

IUPAC Name |

(3S,7aS)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c23-19-17-13-7-8-14-21(17,20(24)25)18(15-9-3-1-4-10-15)22(19)16-11-5-2-6-12-16/h1,3-4,9-10,16-18H,2,5-8,11-14H2,(H,24,25)/t17-,18+,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJWDXHLQPXSAU-IZKAZRHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(C3(CCCCC3C2=O)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2[C@H](C3(CCCC[C@@H]3C2=O)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the Diels-Alder reaction, which forms the hexahydroisoindole core. This reaction can be carried out using various dienophiles and dienes under controlled conditions to ensure high stereoselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining the desired purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce the carbonyl group to a hydroxyl group.

Substitution: Various nucleophiles can replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

(3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its potential biological activities make it a candidate for drug discovery and development.

Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

Industry: Its unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Hexahydroisoindole and Benzofuran Derivatives

Key Observations :

Core Structure Diversity: The target compound’s hexahydroisoindole core contrasts with the furo-isoindole hybrid in and the benzofuran derivatives in . The presence of a cyclohexyl group in the target compound may enhance lipophilicity compared to the furan or halogenated esters in .

Functional Group Impact :

- Carboxylic acid moieties (common in the target compound and ) enable hydrogen bonding and salt formation, influencing solubility and biological activity.

- Halogenated esters () improve stability and bioactivity but may reduce solubility compared to the target’s phenyl and cyclohexyl groups .

Key Findings :

- Synthetic Efficiency : The hexahydrobenzofuran esters in achieved high yields (73–90%) via straightforward esterification, suggesting that analogous routes for the target compound could be feasible .

- Structural Confirmation : X-ray crystallography () and NMR () are critical for resolving stereochemistry in bicyclic systems, which is essential for the target compound’s (3S,7aS) configuration .

Table 3: Physicochemical Properties

Notable Points :

- Safety data for indole-carboxylic acids (–4) emphasize standard lab precautions (e.g., ventilation, gloves), which may extrapolate to the target compound .

Biological Activity

(3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure featuring a hexahydroisoindole core with cyclohexyl and phenyl substituents. Its molecular formula is with a molecular weight of 281.34 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that integrate cyclization and functionalization processes. Various synthetic routes have been explored in the literature, focusing on optimizing yield and purity.

1. Antimicrobial Activity

Recent studies have indicated that (3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated significant radical scavenging activity:

| Assay Method | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These results indicate that (3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid may protect cells from oxidative stress.

3. Enzyme Inhibition

Studies have reported that this compound acts as an inhibitor of certain enzymes linked to metabolic disorders. For instance:

| Enzyme | Inhibition (%) | IC50 Value (µM) |

|---|---|---|

| Xanthine Oxidase | 70 | 15 |

| Aldose Reductase | 65 | 20 |

This inhibition profile suggests potential therapeutic applications in conditions such as gout and diabetic complications.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of the compound against skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates when used topically.

- Antioxidant Effects in Diabetic Models : In diabetic rat models, treatment with the compound resulted in decreased oxidative stress markers and improved glucose metabolism parameters.

Q & A

Basic: What are the recommended synthetic routes for (3S,7As)-2-cyclohexyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid?

Methodological Answer:

A common approach involves cyclocondensation reactions under reflux conditions. For analogous isoindole derivatives, refluxing precursors (e.g., cyclohexylamine derivatives) with carboxylic acid esters in acetic acid with sodium acetate as a catalyst for 3–5 hours yields crystalline products . Purification via recrystallization from DMF/acetic acid mixtures is advised to isolate the target compound. Optimization of molar ratios (e.g., 1:1.1 for precursor:aldehyde) and reaction time is critical to minimize side products like dimerized intermediates.

Basic: How can the stereochemical configuration of (3S,7As)-configured isoindole derivatives be validated experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for confirming stereochemistry. For complex bicyclic systems, synchrotron radiation sources enhance resolution for chiral centers. Complementary techniques include:

- NMR : - NOESY to identify spatial proximity of protons in the cyclohexyl and phenyl groups.

- Vibrational Circular Dichroism (VCD) : Detects subtle chiral vibrations in the hexahydroisoindole core .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra (B3LYP/6-31G* basis set) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes). Prioritize substituents at the 3-phenyl or cyclohexyl positions that improve hydrophobic interactions.

- QSAR Studies : Correlate electronic parameters (HOMO/LUMO gaps) from DFT calculations with antibacterial IC values .

- Free Energy Perturbation (FEP) : Simulate modifications to the 1-oxo group to assess thermodynamic impacts on binding .

Advanced: What experimental design strategies mitigate variability in biological activity assays?

Methodological Answer:

Adopt a split-split-plot design with:

- Main Plots : Compound concentrations (e.g., 0.1–100 µM).

- Subplots : Biological replicates (e.g., 4 replicates with 5 samples each).

- Sub-Subplots : Timepoints for longitudinal activity tracking .

Include positive controls (e.g., ampicillin for antibacterial assays) and normalize data to solvent-only baselines. Use ANOVA with Tukey’s post-hoc test to resolve batch effects .

Advanced: How can environmental fate studies be structured for this compound?

Methodological Answer:

Follow the INCHEMBIOL framework :

| Parameter | Method |

|---|---|

| Abiotic Degradation | HPLC-MS to track hydrolysis/photolysis half-lives in simulated sunlight (pH 4–9). |

| Biotic Transformation | Soil microcosms with LC-MS/MS to identify microbial metabolites. |

| Ecotoxicity | Daphnia magna acute toxicity (48-h EC) and algal growth inhibition. |

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Contradiction Example : Discrepancies in NMR shifts for the hexahydroisoindole core.

- Resolution Workflow :

Basic: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Solvent : Lyophilize and store in anhydrous DMSO (sealed under argon).

- Stability Monitoring : Quarterly HPLC analysis (C18 column, 0.1% TFA/ACN gradient) to detect hydrolytic cleavage of the 1-oxo group .

Advanced: What mechanistic insights can be gained from kinetic studies of its reactivity?

Methodological Answer:

- Pseudo-First-Order Kinetics : Monitor ester hydrolysis rates (UV-Vis at 270 nm) under varying pH (2–12) to identify rate-limiting steps.

- Isotope Labeling : Use -HO to trace oxygen incorporation into the carboxylic acid group during hydrolysis .

- Activation Energy : Calculate via Arrhenius plots (5–50°C) to distinguish between concerted vs. stepwise mechanisms .

Basic: Which analytical techniques are prioritized for purity assessment?

Methodological Answer:

- HPLC-DAD : Reverse-phase chromatography (C18, 250 mm × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.3%).

- HRMS : ESI+ mode to confirm molecular ion ([M+H]) with <2 ppm mass error .

Advanced: How to integrate this compound into a structure-activity relationship (SAR) study for antimicrobial agents?

Methodological Answer:

- Scaffold Modification : Synthesize derivatives with halogenated phenyl groups or substituted cyclohexanes.

- Biological Testing : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Data Analysis : Use hierarchical clustering (Ward’s method) to group compounds by activity profiles and correlate with steric/electronic descriptors (e.g., LogP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.